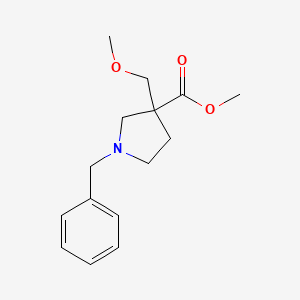
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzyl group, a methoxymethyl group, and a carboxylate ester group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide in methanol to yield 1-benzyl-3-methoxycarbonyl-4-piperidone.
Esterification: The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- Methyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Methyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate
- Methyl 1-benzyl-3-(aminomethyl)pyrrolidine-3-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the pyrrolidine ring (methoxymethyl vs. hydroxymethyl, chloromethyl, or aminomethyl).
- Reactivity: These structural differences can significantly impact the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with different molecular targets.
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate stands out due to its unique methoxymethyl group, which can influence its chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBXYHQYFRCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















